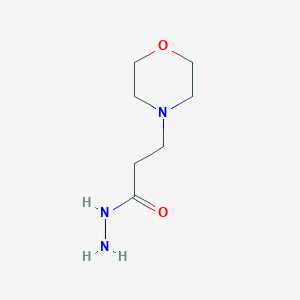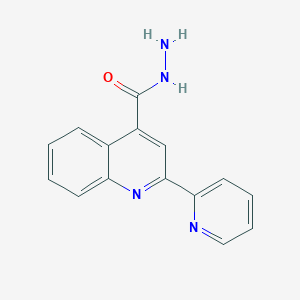
2-Pyridin-2-ylquinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives, such as 2-Pyridin-2-ylquinoline-4-carbohydrazide, are compounds that have garnered significant interest in the field of medicinal chemistry due to their wide range of therapeutic potentials. These compounds are known for their structural diversity and biological activities, which include antimicrobial properties. The quinoline core, a benzo-fused pyridine, is a key structural motif in many pharmacologically active molecules10.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions. For instance, a microwave-assisted approach has been utilized to synthesize a series of 2-propylquinoline-4-carbohydrazide hydrazone derivatives. This method is considered green due to its efficiency and high yields. The process begins with the ring-opening reaction of isatin, followed by cross-coupling with pentan-2-one, esterification, reaction with hydrazine hydrate, and finally, microwave-assisted condensation with aromatic and heteroaromatic aldehydes . Another study describes the use of 2-(1-methylhydrazinyl)pyridine as a directing group in a cobalt-catalyzed C(sp2)-H alkenylation/annulation cascade to form an isoquinoline backbone .
Molecular Structure Analysis
The molecular structures of quinoline derivatives are confirmed through various spectroscopic methods, including UV, FT-IR, 1H and 13C NMR, and DEPT-135. For example, the structures of the synthesized quinoline derivatives were validated spectroscopically in one study10. In another study, the crystal structure of a nickel(II) complex with 2-phenylquinoline-4-carboylhydrazide was determined by X-ray diffraction analysis .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridinylmethylene hydrazides has been studied, revealing that different substituents on the molecule can lead to distinct bromination patterns . Additionally, quinoline derivatives can be used in multi-component reactions to synthesize complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties are essential for understanding their biological activities and potential as therapeutic agents. The antibacterial efficacies of these compounds have been investigated using methods such as agar diffusion, and some derivatives have shown significant activity against bacterial strains 10. Moreover, the interaction of quinoline derivatives with DNA has been explored, suggesting that some complexes can bind to DNA via groove binding mode and exhibit cytotoxic activity against cancer cell lines .
Applications De Recherche Scientifique
-
Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates
- Application Summary : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .
- Methods of Application : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
- Results or Outcomes : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo [h]quinolin-2-yl carbamate has also been successfully synthesized .
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity
- Application Summary : This research involves the design, synthesis, and evaluation of novel 2-(pyridin-2-yl) pyrimidine derivatives for their potential anti-fibrotic activities .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
- Green Synthesis of Pyrazolo[3,4-b]Quinolinones
- Application Summary : This research involves the green synthesis of pyrazolo[3,4-b]quinolinones using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .
- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
- Results or Outcomes : The reaction resulted in excellent yield (84–98%) .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-2-ylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-19-15(20)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,16H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPOWUMRPBEPNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365829 |
Source


|
| Record name | 2-pyridin-2-ylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-ylquinoline-4-carbohydrazide | |
CAS RN |
5109-96-6 |
Source


|
| Record name | 2-pyridin-2-ylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

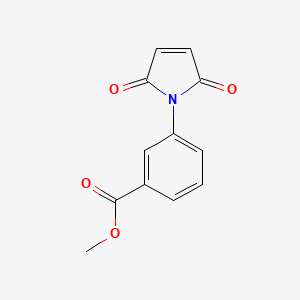
![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)
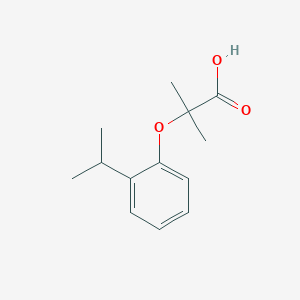
![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)
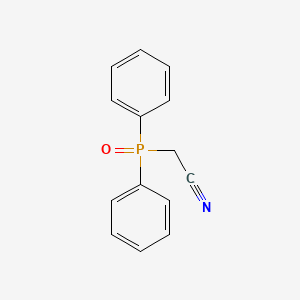
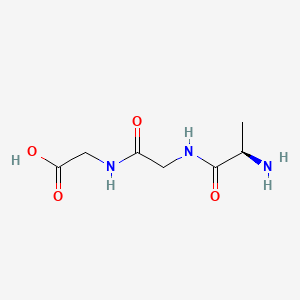
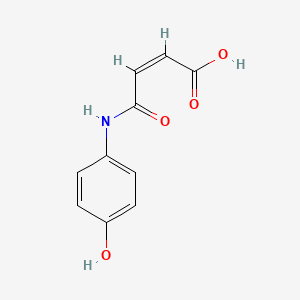
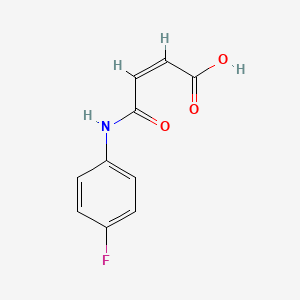
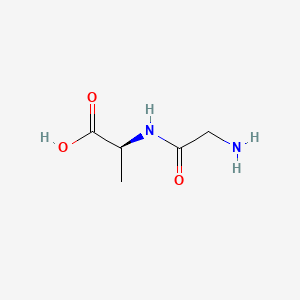
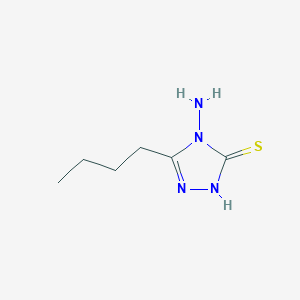
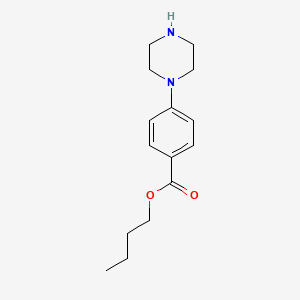
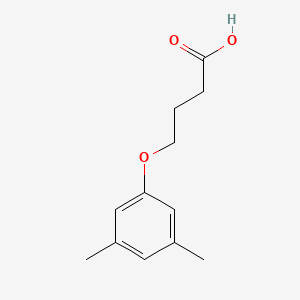
![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)
